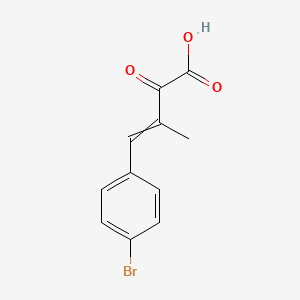
2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione: is an organosilicon compound characterized by the presence of silicon atoms bonded to trimethylsilyl groups. This compound is notable for its unique structure, which includes a silolane ring and a thione group. It is a colorless solid with a high melting point and is used in various chemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of a reducing agent such as lithium. The general reaction can be represented as follows:
[ 4 \text{(CH}_3\text{)}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow \text{(CH}_3\text{)}_3\text{Si}_4\text{Si} + 8 \text{LiCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous solvents is crucial to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming siloxane derivatives.
Reduction: Reduction reactions may lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Siloxanes: Formed through oxidation.
Silanes: Formed through reduction.
Functionalized Silanes: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: Used as a precursor in the synthesis of catalysts for various organic reactions.
Material Science: Employed in the development of silicon-based materials with unique properties.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for enhanced stability and reactivity.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with pharmaceuticals.
Industry:
Electronics: Applied in the production of silicon-based electronic components.
Coatings: Used in the formulation of protective coatings with enhanced durability.
Mechanism of Action
The mechanism by which 2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound. The thione group can participate in nucleophilic and electrophilic reactions, facilitating the formation of various derivatives.
Comparison with Similar Compounds
- Tetrakis(trimethylsilyl)silane
- Tris(trimethylsilyl)silane
- Hexamethyldisilane
Comparison:
- Tetrakis(trimethylsilyl)silane: Similar in structure but lacks the thione group, making it less reactive in certain nucleophilic reactions.
- Tris(trimethylsilyl)silane: Contains one less trimethylsilyl group, resulting in different steric and electronic properties.
- Hexamethyldisilane: A simpler structure with fewer silicon atoms, leading to different reactivity and applications.
2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione stands out due to its unique combination of a silolane ring and a thione group, providing distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
921755-55-7 |
|---|---|
Molecular Formula |
C16H40SSi5 |
Molecular Weight |
405.0 g/mol |
IUPAC Name |
trimethyl-[1-sulfanylidene-2,5,5-tris(trimethylsilyl)silolan-2-yl]silane |
InChI |
InChI=1S/C16H40SSi5/c1-19(2,3)15(20(4,5)6)13-14-16(18(15)17,21(7,8)9)22(10,11)12/h13-14H2,1-12H3 |
InChI Key |
AUARNNAWARZYDR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CCC([Si]1=S)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
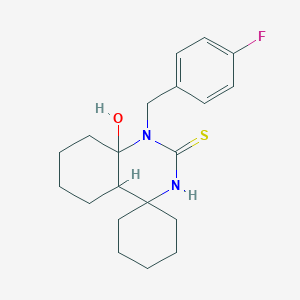
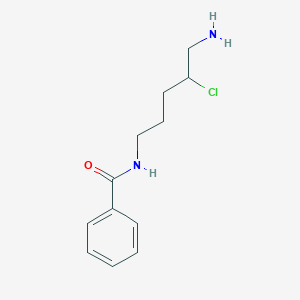
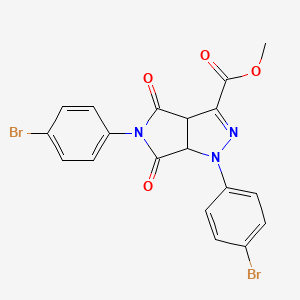
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)
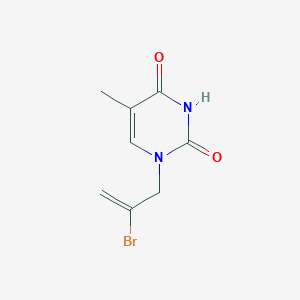
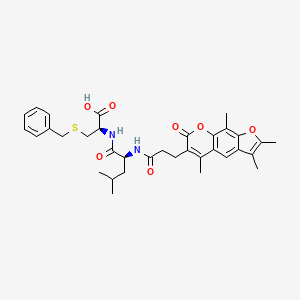
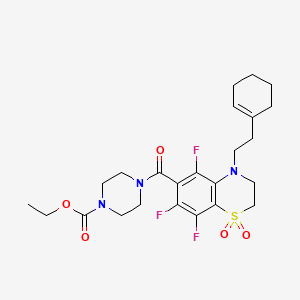
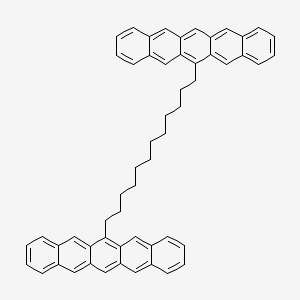
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan](/img/structure/B12615696.png)
